molecular formula C11H11NO2 B13155290 2-(1-Methyl-1H-indol-7-YL)acetic acid

2-(1-Methyl-1H-indol-7-YL)acetic acid

Cat. No.: B13155290
M. Wt: 189.21 g/mol
InChI Key: DSFAQYITXCLVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-indol-7-YL)acetic acid is an organic compound belonging to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-indol-7-YL)acetic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol yields the indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-indol-7-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

2-(1-Methyl-1H-indol-7-YL)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-indol-7-YL)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may mimic the action of natural indole derivatives, binding to receptors and modulating cellular processes. For instance, it can act as a plant hormone, influencing growth and development by interacting with auxin receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-1H-indol-7-YL)acetic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its methyl group at the 1-position and acetic acid moiety at the 7-position differentiate it from other indole derivatives, influencing its reactivity and interaction with biological targets .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(1-methylindol-7-yl)acetic acid

InChI

InChI=1S/C11H11NO2/c1-12-6-5-8-3-2-4-9(11(8)12)7-10(13)14/h2-6H,7H2,1H3,(H,13,14)

InChI Key

DSFAQYITXCLVSK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.